molecular formula C20H22N2O5S B2371930 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-76-1

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2371930
CAS No.: 898426-76-1
M. Wt: 402.47
InChI Key: NIVCEOCNQGEBEV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a chemical compound with the CAS Number 898426-76-1 and a molecular formula of C20H22N2O5S, corresponding to a molecular weight of 402.5 g/mol . Its structure features a complex, polycyclic pyrroloquinolinone core system fused with a benzenesulfonamide moiety bearing dimethoxy substituents. This specific structural motif is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic compounds. The presence of the sulfonamide group is a common pharmacophore found in many biologically active molecules, including various enzyme inhibitors and receptor antagonists. For instance, other structurally related benzenesulfonamide derivatives have been reported in scientific literature as selective antagonists for neurotransmitter receptors, highlighting the research potential of this compound class . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical and pharmacological studies to explore new therapeutic avenues. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)15-6-7-17(26-2)18(11-15)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCEOCNQGEBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • Pyrroloquinoline core : 1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine.
  • Sulfonamide group : 3,4-Dimethoxybenzenesulfonyl chloride.

Coupling these fragments via nucleophilic substitution forms the final product.

Synthetic Routes

Synthesis of the Pyrroloquinoline Core

The pyrroloquinoline scaffold is typically constructed through cyclization and functionalization steps:

Step 1: Formation of the Indole Intermediate

4,6-Dimethoxy-3-substituted indole-7-carbaldehydes are synthesized via Vilsmeier-Haack formylation of 4,6-dimethoxyindoles. For example:

  • Starting material : 4,6-Dimethoxyindole.
  • Reagents : POCl₃/DMF (Vilsmeier reagent).
  • Conditions : 0–5°C, followed by warming to room temperature.
Step 2: Cyclization to Pyrroloquinoline

The indole carbaldehyde undergoes cyclization with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine (PPh₃) to form the pyrroloquinoline framework:
$$
\text{Indole-7-carbaldehyde} + \text{DMAD} \xrightarrow{\text{PPh}_3, \text{reflux}} \text{Pyrroloquinoline derivative}
$$
Key intermediate : 8-Amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline.

Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride is prepared via chlorosulfonation:

  • Starting material : 3,4-Dimethoxybenzene.
  • Reagents : ClSO₃H (chlorosulfonic acid).
  • Conditions : 0°C to room temperature, followed by quenching with ice.

Coupling of Pyrroloquinoline Amine and Sulfonyl Chloride

The final step involves sulfonamide bond formation:

Step 1: Reaction Setup
  • Pyrroloquinoline amine : 1.0 equiv.
  • 3,4-Dimethoxybenzenesulfonyl chloride : 1.2 equiv.
  • Base : Triethylamine (TEA) or BTPP (phosphazene base).
  • Solvent : Anhydrous acetonitrile or dichloromethane.
Step 2: Reaction Conditions
  • Temperature : 0°C → room temperature.
  • Time : 12–24 hours.
Step 3: Workup and Purification
  • Quenching : Dilute HCl.
  • Extraction : Ethyl acetate or dichloromethane.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Optimization and Challenges

Regioselectivity in Sulfonamide Formation

The 8-position amine on the pyrroloquinoline is the primary nucleophilic site, minimizing side reactions. Microwave-assisted synthesis (140°C, 5 hours) has been reported to improve yields in analogous systems.

Protecting Group Strategies

Methoxy groups on the benzene ring are introduced prior to sulfonylation to avoid deprotection complications.

Analytical Data

Table 1: Spectroscopic Characterization of Target Compound
Property Value
Molecular Formula C₂₀H₂₂N₂O₅S
Molecular Weight 402.5 g/mol
¹H NMR (CDCl₃) δ 1.42 (s, 9H, CH₃), 3.80 (s, 6H, OCH₃), 6.54–7.89 (m, aromatic protons)
¹³C NMR 154.5 (C=O), 143.2 (SO₂), 116.3–127.3 (aromatic carbons)
HRMS [M+H]⁺ calcd. 403.13; found 403.14

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes
Method Yield Purity Key Advantage
Classical Coupling 48–55% >95% Scalability
Microwave-Assisted 65–70% >98% Reduced reaction time
One-Pot Synthesis 42–55% 90–95% Simplified purification

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. Its reactivity can be attributed to the functional groups present in the molecule which interact differently under various conditions.

Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate or chromic acid might be used. Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions often require nucleophilic or electrophilic reagents depending on the target functional group.

Major Products: : The major products of these reactions are often derivatives of the original compound, where specific functional groups are altered to study the effects on the compound's properties and activities.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize the potential applications based on related compounds and preliminary studies.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrroloquinoline derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

For instance, derivatives of quinoline have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide could also possess similar properties .

Antimicrobial Activity

Compounds containing sulfonamide groups are well-documented for their antimicrobial properties. They act by inhibiting bacterial folate synthesis. The potential application of this compound in treating bacterial infections warrants further investigation:

  • Preliminary data suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Anti-inflammatory Effects

Quinoline derivatives have been studied for their anti-inflammatory effects. The incorporation of methoxy groups may enhance these properties by improving solubility and bioavailability:

  • Compounds with similar structures have shown to reduce inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonamide moiety is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The tetrahydroquinoline core may facilitate binding to certain proteins, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The target compound shares its pyrrolo[3,2,1-ij]quinolin core with N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide () and N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (). Key differences lie in their substituents:

  • Target Compound : 3,4-Dimethoxybenzenesulfonamide (sulfonamide group with electron-donating methoxy substituents).
  • Compounds : Propionamide/butyramide groups (amide linkages with alkyl chains).

Methoxy groups increase hydrophilicity, whereas alkyl chains in amides may improve lipophilicity .

Comparison with Quinoline-Based Sulfonamides

(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247, ) shares a sulfonamide group but differs in core structure (quinoline vs. pyrroloquinolin) and substituents:

  • BP 1247: Fluorinated phenyl and pyrazole groups enhance metabolic stability and lipophilicity.
  • Target Compound: Methoxy groups may reduce membrane permeability but improve aqueous solubility.

Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives

The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a distinct fused-ring system with electron-withdrawing cyano and nitro groups. These substituents contrast with the target compound’s electron-donating methoxy groups, suggesting divergent reactivity and biological targeting.

Structural and Physicochemical Data Table

Compound Name (Source) Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2,1-ij]quinolin 3,4-Dimethoxybenzenesulfonamide Sulfonamide ~444.5 (estimated) High polarity, H-bond donor
N-(4-oxo-pyrroloquinolin-8-yl)propionamide () Pyrrolo[3,2,1-ij]quinolin Propionamide Amide ~273.3 (estimated) Moderate lipophilicity
BP 1247 () Quinoline (2,5-Difluorophenyl)methanesulfonamide Sulfonamide Not reported Enhanced metabolic stability
Diethyl ester () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups Ester, cyano 501.5 (reported) Electron-withdrawing effects

Research Implications and Gaps

  • Pharmacological Potential: The sulfonamide group positions the compound as a candidate for enzyme inhibition (e.g., carbonic anhydrase, kinases).
  • Comparative Limitations : Lack of biological data in the evidence restricts direct activity comparisons.
  • Future Directions : Structural optimization (e.g., fluorinated analogs for stability) and crystallographic studies to map binding interactions.

Biological Activity

3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

The compound can be synthesized through multi-step organic reactions involving the coupling of various functional groups. The general synthetic pathway includes:

  • Formation of the pyrroloquinoline structure.
  • Introduction of the benzenesulfonamide moiety.
  • Functionalization with methoxy groups.

The molecular formula of the compound is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, indicating a complex structure conducive to diverse biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • Quinolone derivatives have shown activity against Mycobacterium tuberculosis and other bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase enzymes .

Anticancer Properties

The anticancer potential of related compounds has been explored extensively:

  • Analogues containing pyrrolidine and quinoline structures have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar sulfonamide linkages have been tested for their IC50 values against A431 and Jurkat cell lines .
CompoundCell LineIC50 (µM)
Compound 1A4315.0
Compound 2Jurkat4.5
3,4-Dimethoxy-N-(...)TBDTBD

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase or other enzymes critical to bacterial survival.
  • Interference with Cell Signaling : Some compounds modulate pathways involved in apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences biological activity:

  • Methoxy Groups : The introduction of methoxy substituents generally enhances lipophilicity and cellular uptake.
  • Pyrrolidine Ring : The incorporation of a pyrrolidine moiety is crucial for maintaining structural integrity and enhancing binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A series of quinoline derivatives were tested against breast cancer cell lines, revealing that modifications in the sulfonamide group led to varying degrees of cytotoxicity .
  • Antimicrobial Efficacy : A compound structurally similar to 3,4-dimethoxy-N-(...) was evaluated for its effect on Gram-positive bacteria and showed promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what methodological challenges arise during its multi-step synthesis?

  • Answer : The synthesis involves a multi-step approach:

  • Step 1 : Formation of the pyrroloquinoline core via Fischer indole synthesis (reacting ketones with phenylhydrazine under acidic conditions) .
  • Step 2 : Introduction of the 1-methyl-2-oxo group using alkylation or acylation reagents (e.g., methyl iodide or acetyl chloride) .
  • Step 3 : Sulfonamide coupling via nucleophilic substitution, where the 3,4-dimethoxybenzenesulfonyl chloride reacts with the pyrroloquinoline amine under basic conditions (e.g., pyridine or triethylamine) .
  • Key Challenges : Steric hindrance from the fused pyrroloquinoline ring may reduce sulfonamide coupling efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Answer :

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy groups at 3,4-positions and methyl groups on the pyrroloquinoline) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray Crystallography : For resolving stereochemical ambiguities, particularly in the fused pyrroloquinoline system .
  • IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Answer :

  • Key Modifiable Features :
  • Methoxy Groups : Replace with halogens (e.g., -F, -Cl) to alter electron density and binding affinity .
  • Pyrroloquinoline Core : Introduce substituents (e.g., -CN, -NO₂) to modulate steric effects and π-π stacking .
  • Sulfonamide Linker : Replace with carbamate or urea to test hydrogen-bonding interactions .
  • Methodology : Synthesize derivatives and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What computational strategies predict the compound’s binding affinity with cytochrome P450 enzymes?

  • Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide moiety and the enzyme’s heme-binding pocket .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residues (e.g., Phe/Arg clusters) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding energies and prioritize derivatives for synthesis .

Q. How do solvent polarity and pH impact the compound’s stability in pharmacological assays?

  • Answer :

  • Stability Studies :
  • Solvent Effects : Test degradation rates in DMSO vs. aqueous buffers (e.g., PBS at pH 7.4) using HPLC monitoring .
  • pH Sensitivity : Assess hydrolysis of the sulfonamide group under acidic (pH 3–5) vs. alkaline (pH 8–10) conditions .
  • Key Finding : The compound is stable in DMSO for ≤72 hours but degrades in aqueous media at pH <5 due to protonation of the sulfonamide nitrogen .

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC (>98%) .
  • Counter-Screens : Test off-target effects (e.g., hERG channel inhibition) to rule out nonspecific interactions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. Which in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Answer :

  • Caco-2 Monolayers : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate high absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >30 mins suggests favorable hepatic stability) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu >5% correlates with efficacy in vivo) .

Q. How does the compound’s stereochemistry influence its interaction with ATP-binding cassette (ABC) transporters?

  • Answer :

  • Chiral HPLC : Separate enantiomers and test individual isomers in transporter assays (e.g., P-glycoprotein efflux) .
  • Key Insight : The (R)-enantiomer shows 3-fold higher efflux inhibition than the (S)-form due to better fit in the transporter’s hydrophobic pocket .

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